1-Bromo-3-(1,1-difluoropropyl)benzene
Overview
Description
1-Bromo-3-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where a bromine atom and a 1,1-difluoropropyl group are substituted at the 1 and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,1-difluoropropyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to dissolve the reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides for Friedel-Crafts acylation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Products like nitro, sulfonyl, or acyl derivatives.
Nucleophilic Substitution: Products like alcohols, amines, or ethers.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Products like alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,1-difluoropropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the 1,1-difluoropropyl group influence the electron density of the benzene ring, making it more susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1-difluoropropyl)benzene: Similar structure but with the bromine atom at the 4 position.
1-Bromo-3-(2,2-difluoropropyl)benzene: Similar structure but with the difluoropropyl group at the 2 position.
1-Bromo-3-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of a difluoropropyl group.
Uniqueness
1-Bromo-3-(1,1-difluoropropyl)benzene is unique due to the specific positioning of the bromine atom and the 1,1-difluoropropyl group, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
1-bromo-3-(1,1-difluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYJKYBTJFGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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